

Monomethoxytrityl Chloride (MMT-Cl): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4',4"-Trimethoxytrityl chloride*

Cat. No.: B1348239

[Get Quote](#)

Introduction:

Monomethoxytrityl chloride (MMT-Cl), also known as 4-methoxytriphenylmethyl chloride, is a crucial reagent in organic synthesis, particularly valued for its role as a protecting group.^[1] Its primary application lies in the selective protection of primary hydroxyl groups, a fundamental step in the synthesis of oligonucleotides (DNA and RNA), peptides, and other complex organic molecules.^{[2][3][4]} The MMT group offers the advantage of being readily introduced and subsequently removed under mild acidic conditions, allowing for precise control over multi-step synthetic pathways. This technical guide provides an in-depth overview of the physical and chemical properties of MMT-Cl, detailed experimental protocols for its characterization, and insights into its applications for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

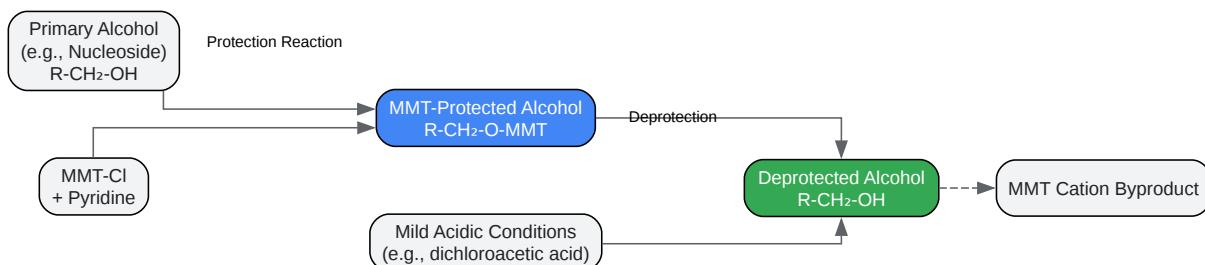
The fundamental properties of MMT-Cl are summarized below, providing a quick reference for laboratory use.

General and Structural Information

Property	Value	Reference
Chemical Name	4-Methoxytriphenylmethyl chloride	[1]
Synonyms	Monomethoxytrityl chloride, MMT-Cl, 4-Methoxytrityl chloride, p- Anisylchlorodiphenylmethane	[1] [2] [5]
CAS Number	14470-28-1	[1] [2] [5]
Molecular Formula	C ₂₀ H ₁₇ ClO	[1] [2] [5] [6]
Molecular Weight	308.81 g/mol	[2] [5] [6]
Appearance	Off-white to pale yellow or pink crystalline powder	[1] [2]

Physicochemical Data

Property	Value	Reference
Melting Point	122-124 °C	[1]
Boiling Point	423.55 °C (rough estimate)	[1]
Solubility	Soluble in toluene. Generally soluble in chlorinated solvents (e.g., dichloromethane), and polar aprotic solvents (e.g., THF, acetone).	[1] [4] [7]
Stability	Moisture sensitive; store under dry, inert conditions.	[1] [4]
Storage Temperature	2-8 °C, in a dry, well-ventilated place.	[1] [2] [8]
Purity	Typically ≥97% (assay by titration or HPLC).	[2]


Chemical Reactivity and Applications

The utility of MMT-Cl is centered on its reactivity with primary alcohols to form a stable ether linkage, effectively "protecting" the hydroxyl group from participating in subsequent reactions.

Protection of Primary Hydroxyl Groups

MMT-Cl is a preferred reagent for protecting the 5'-hydroxyl group of nucleosides during oligonucleotide synthesis. The methoxy group on one of the phenyl rings increases the stability of the trityl cation formed during the reaction, making the MMT group more acid-labile than the unsubstituted trityl group. This allows for its selective removal without disturbing other acid-sensitive protecting groups.

The general workflow for the protection of a primary alcohol ($R-OH$) and its subsequent deprotection is illustrated below. The reaction is typically carried out in a non-protic solvent like pyridine, which also acts as a base to neutralize the HCl byproduct.

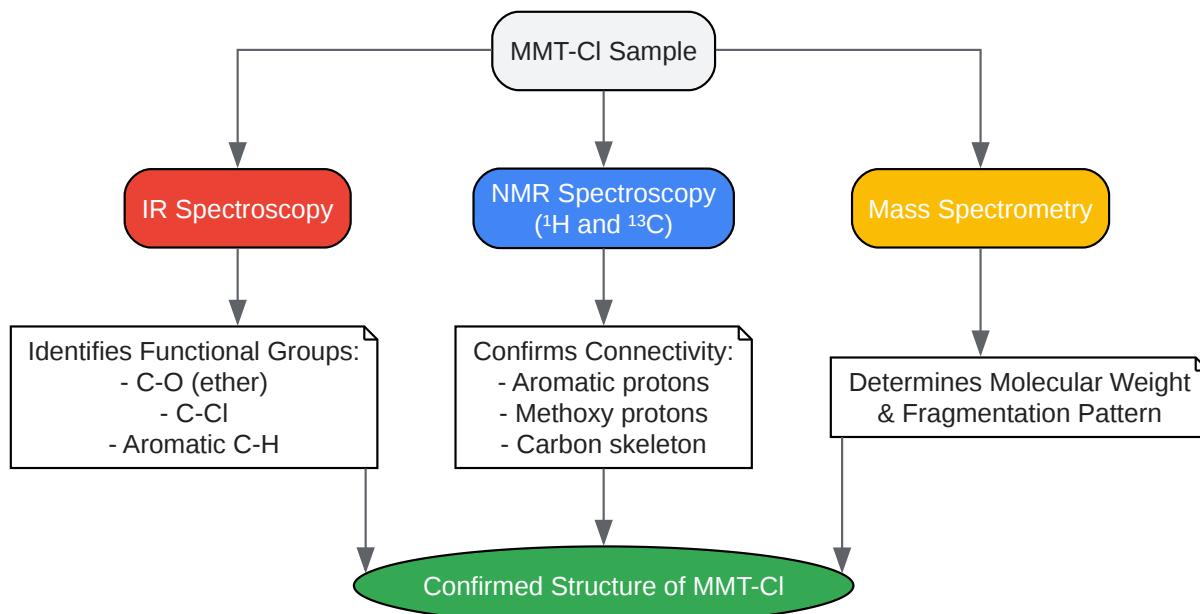
[Click to download full resolution via product page](#)

Protection and Deprotection using MMT-Cl.

Other Synthetic Applications

Beyond nucleic acid chemistry, MMT-Cl is employed in:

- Peptide and Carbohydrate Chemistry: For the protection of hydroxyl and amino groups.^[3]


- Pharmaceutical Development: To modify active pharmaceutical ingredients (APIs), potentially improving their stability or bioavailability.[2]
- Synthesis of Complex Molecules: As a versatile protecting group in multi-step organic synthesis.[2]

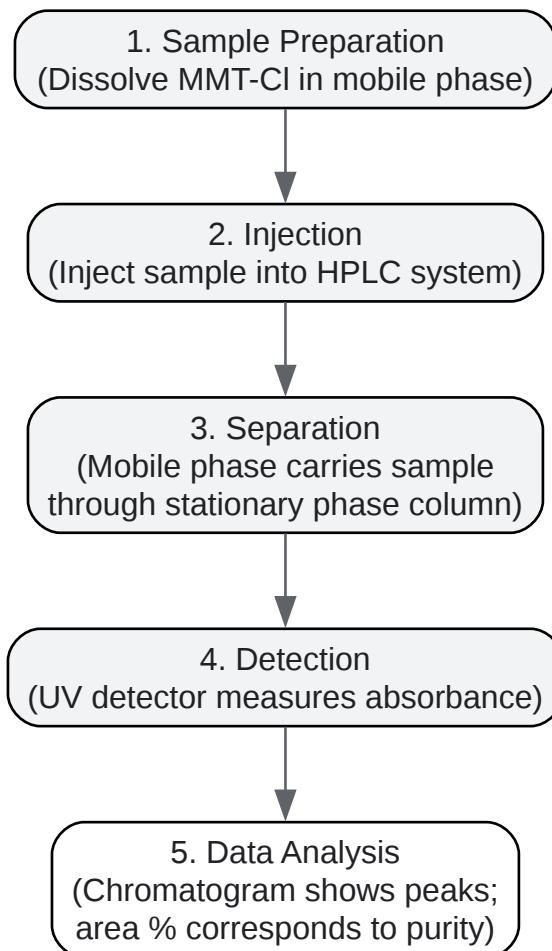
Experimental Protocols

Characterization of MMT-Cl and monitoring its reactions involve standard analytical techniques.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic methods is used to confirm the identity and structure of MMT-Cl.[9][10]

[Click to download full resolution via product page](#)


Workflow for Spectroscopic Characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expected signals would include peaks in the aromatic region (7.0-7.5 ppm) corresponding to the three phenyl rings, a singlet around 3.8 ppm for the methoxy (-OCH₃) protons, and potentially other signals depending on the solvent.
 - ^{13}C NMR: The spectrum would show signals for the aromatic carbons, the methoxy carbon, and the central quaternary carbon attached to the chlorine.
 - Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using an NMR spectrometer. The chemical shifts, integration, and coupling patterns provide detailed structural information.[11][12]
- Infrared (IR) Spectroscopy:
 - Expected Absorptions: Characteristic peaks would include C-O stretching for the ether group (~1250 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and various peaks corresponding to the aromatic rings (C-H and C=C stretching).
 - Methodology: A small amount of the solid sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[12]
 - Mass Spectrometry (MS):
 - Expected Data: The mass spectrum should show a molecular ion peak corresponding to the mass of the MMT cation ([C₂₀H₁₇O]⁺) after the loss of the chloride ion. Fragmentation patterns would correspond to the loss of various parts of the molecule.
 - Methodology: The sample is ionized (e.g., by Electrospray Ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured.[12]

Chromatographic Analysis for Purity Assessment

Chromatography is essential for determining the purity of MMT-Cl and for monitoring the progress of reactions in which it is used.

[Click to download full resolution via product page](#)

General Workflow for HPLC Purity Analysis.

- High-Performance Liquid Chromatography (HPLC):
 - Methodology: A solution of MMT-Cl is injected into an HPLC system. A non-polar stationary phase (e.g., C18 silica) is typically used with a polar mobile phase (e.g., a mixture of acetonitrile and water). Compounds are separated based on their polarity, and a UV detector is used to quantify the separated components. Purity is determined by the relative area of the main peak.[2]
- Thin-Layer Chromatography (TLC):
 - Methodology: TLC is a quick and inexpensive method to monitor reaction progress.[13][14] A small spot of the reaction mixture is applied to a silica gel plate (stationary phase). The

plate is then placed in a chamber with a solvent system (mobile phase).[15][16] Less polar compounds travel further up the plate. The spots can be visualized under UV light or with a chemical stain.[14][15] This allows for a rapid assessment of the consumption of starting material and the formation of the product.[17]

Safety and Handling

MMT-Cl is an irritant and requires careful handling.[1]

- Hazards: Causes skin and eye irritation.[1][8] May cause respiratory irritation. The compound is moisture-sensitive.
- Precautions: Handle in a well-ventilated area or fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][18] Avoid breathing dust.
- Storage: Keep the container tightly closed and store in a cool (2-8°C), dry place away from moisture and incompatible materials like strong oxidizing agents.[1][8][19]
- First Aid: In case of contact, wash skin thoroughly with soap and water.[8] If in eyes, rinse cautiously with water for several minutes.[8] If inhaled, move to fresh air.[8]

Conclusion

Monomethoxytrityl chloride (MMT-Cl) is a cornerstone protecting group in modern organic synthesis. Its well-defined physical properties, predictable chemical reactivity, and the ease of its introduction and removal make it an invaluable tool for the synthesis of biopolymers and complex organic molecules. A thorough understanding of its characteristics, handling procedures, and the analytical methods used for its characterization is essential for its effective and safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxytriphenylmethyl chloride | 14470-28-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Monomethoxytrityl chloride [myskinrecipes.com]
- 4. 4-Methoxytrityl chloride, 97% | Fisher Scientific [fishersci.ca]
- 5. 4-Methoxytrityl Chloride 98% - Peptide Synthesis | Advent [adventchembio.com]
- 6. chemgenes.com [chemgenes.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. chembk.com [chembk.com]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Monomethoxytrityl Chloride (MMT-Cl): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348239#physical-and-chemical-properties-of-mmt-cl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com